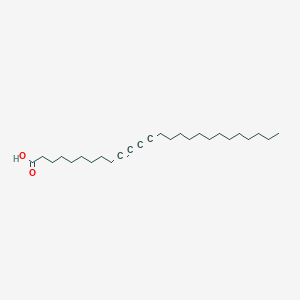

Hexacosa-10,12-diynoic acid

Description

Overview of Diacetylenic Compounds in Supramolecular Chemistry and Materials Science

Diacetylenic compounds are a class of molecules characterized by the presence of at least one pair of conjugated triple bonds (a diacetylene group). This structural feature imparts unique reactivity, allowing these compounds to undergo topochemical polymerization. rsc.org This process, typically initiated by UV irradiation or thermal treatment, results in the formation of highly conjugated polymers known as polydiacetylenes (PDAs). rsc.orgmdpi.com The resulting polymers exhibit distinctive electronic and optical properties, including intense color and fluorescence, which are sensitive to environmental stimuli.

The ability of diacetylenic compounds to self-assemble into ordered structures, such as monolayers, vesicles, and crystals, is a cornerstone of their utility in supramolecular chemistry. scispace.com This self-organization is crucial for the topochemical polymerization to occur, as the diacetylene units must be precisely aligned for the reaction to proceed in the solid state. rsc.org The resulting polymers often retain the ordered structure of the monomer assembly, leading to materials with anisotropic properties.

In materials science, the responsive nature of polydiacetylenes derived from diacetylenic precursors is exploited for a wide range of applications. These include the development of sensors, imaging agents, and smart materials. rsc.orgmdpi.com The colorimetric response of PDAs to external factors like temperature, pH, mechanical stress, and molecular recognition events makes them particularly attractive for sensing applications. academie-sciences.fracademie-sciences.fr

Significance of Hexacosa-10,12-diynoic Acid within Polymerizable Lipid Systems

This compound stands out as a key component in the design and fabrication of polymerizable lipid systems. Its long 26-carbon chain provides the necessary amphiphilicity to form stable, self-assembled structures like monolayers at the air-water interface and vesicles in aqueous solutions. scispace.comresearchgate.net These assemblies serve as templates for creating robust, two-dimensional and three-dimensional polymeric networks.

The polymerization of this compound within these lipid assemblies leads to the formation of stabilized structures with enhanced mechanical and chemical stability. For instance, polymerized monolayers are more densely packed and stable than their monomeric counterparts. researchgate.net This enhanced stability is crucial for applications requiring durable thin films and coatings.

Furthermore, this compound can be co-polymerized with other functionalized diacetylenic lipids, such as those bearing carbohydrate headgroups, to create biomimetic surfaces and sensors. academie-sciences.fracademie-sciences.fr These mixed systems can be designed to detect specific biological recognition events, such as the binding of proteins or viruses, through a colorimetric response. academie-sciences.fracademie-sciences.fr For example, vesicles containing polymerized this compound and a glycolipid have been shown to change color in the presence of specific bacteria. academie-sciences.fr

Historical Development and Key Milestones in Diynoic Acid Research

The study of diacetylenic compounds and their polymerization dates back several decades. A significant milestone in the field was the discovery of the topochemical polymerization of diacetylenes in the solid state. This finding opened the door to creating large, single crystals of conjugated polymers. rsc.org

Early research focused on understanding the fundamental principles of diacetylene polymerization and characterizing the unique properties of the resulting polydiacetylenes. The development of synthetic methods to produce a variety of diacetylenic monomers, including diynoic acids of varying chain lengths, was crucial for advancing the field.

A pivotal development was the application of these polymerizable lipids in creating models of biological membranes. Researchers synthesized various polymerizable lipids derived from molecules like this compound and its alcohol counterpart, hexacosa-10,12-diyn-1-ol, to study their behavior at interfaces. researchgate.netchemsrc.com This led to the creation of stabilized liposomes and Langmuir-Blodgett films. scispace.comscilit.com

More recently, research has focused on harnessing the unique properties of polydiacetylenes derived from diynoic acids for advanced applications. This includes their use in creating sophisticated biosensors, stimuli-responsive materials, and components for electronic and photonic devices. cymitquimica.com The ability to tailor the properties of these materials by modifying the structure of the diynoic acid monomer continues to drive innovation in this area.

Compound Information Table

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | This compound | C26H44O2 |

| Pentacosa-10,12-diynoic acid | pentacosa-10,12-diynoic acid | C25H42O2 |

| Hexacosa-10,12-diyn-1-ol | hexacosa-10,12-diyn-1-ol | C26H46O |

| 5E-Octadecene-7,9-diynoic acid | (E)-octadec-5-ene-7,9-diynoic acid | Not specified in text |

| Heptacosa-10,12-diynoic acid | heptacosa-10,12-diynoic acid | Not specified in text |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 388.6 g/mol |

| Exact Mass | 388.334130642 Da |

| XLogP3 | 9.9 |

| CAS Number | 73510-21-1 |

Properties

CAS No. |

73510-21-1 |

|---|---|

Molecular Formula |

C26H44O2 |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

hexacosa-10,12-diynoic acid |

InChI |

InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-13,18-25H2,1H3,(H,27,28) |

InChI Key |

KIZOLVVQXZJIDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Engineering of Hexacosa 10,12 Diynoic Acid

Chemical Synthesis Pathways for Hexacosa-10,12-diynoic Acid

The primary challenge in the synthesis of this compound and related long-chain diacetylenic acids lies in the selective formation of the conjugated diyne unit. The Cadiot-Chodkiewicz coupling reaction is a cornerstone methodology for achieving this transformation. nih.govrsc.orgalfa-chemistry.com This reaction facilitates the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, typically in the presence of an amine base. nih.govrsc.orgalfa-chemistry.com

The general mechanism involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide. This is followed by oxidative addition of the copper acetylide to the 1-haloalkyne and subsequent reductive elimination to yield the 1,3-diyne product. alfa-chemistry.com

A plausible synthetic route to this compound using this approach would involve the coupling of two shorter-chain precursors. For instance, 1-bromododecyne could be coupled with 10-undecynoic acid. The synthesis of unsymmetrical diynes like this compound is achieved with high selectivity using this method, minimizing the formation of homocoupled byproducts. nih.gov The reaction conditions are generally mild, and various functional groups can be tolerated. nih.gov

The synthesis of the precursor molecules, the terminal alkyne and the 1-haloalkyne, can be accomplished through standard organic transformations from commercially available starting materials. For example, terminal alkynes can be prepared from corresponding alkyl halides, and 1-haloalkynes can be synthesized from terminal alkynes by reaction with a suitable halogenating agent.

Derivatization and Functionalization Strategies of this compound

The versatility of this compound is significantly enhanced through chemical modification of its carboxylic acid headgroup and conjugation with other molecules. These strategies allow for the fine-tuning of its self-assembly properties and the introduction of specific functionalities for targeted applications.

Headgroup Chemistry Modifications

The carboxylic acid headgroup of this compound is a prime site for chemical modification. One common strategy involves the amidation or esterification of the carboxyl group to introduce new functional moieties. For instance, the synthesis of diacetylene lipid monomers with amido or carboxyl headgroups has been achieved by condensing 10,12-pentacosadiynamine with various diacids or their cyclic anhydrides. chula.ac.th

Another approach involves the enzymatic modification of related diacetylenic phospholipids (B1166683). Phospholipase D can be used to exchange the headgroup of a diacetylenic phosphatidylcholine with various alcohols, providing a route to a range of headgroup-modified phospholipids. dtic.mil This enzymatic approach offers high selectivity and mild reaction conditions. dtic.mil Bolaamphiphiles, which have polar headgroups at both ends of the lipid chain, have also been synthesized from diacetylenic precursors, with modifications to the headgroups influencing their self-assembly and colorimetric responses. osti.gov

| Modification Strategy | Reagents/Enzymes | Resulting Functional Group | Reference |

| Amidation | 10,12-pentacosadiynamine, diacids/anhydrides | Amide | chula.ac.th |

| Enzymatic Exchange | Phospholipase D, various alcohols | Modified Phospholipid Headgroup | dtic.mil |

| Bolaamphiphile Synthesis | Diacetylenic precursors | Various polar headgroups | osti.gov |

Conjugation with Biologically Relevant Moieties (e.g., Amino Acids, Glycolipids)

To create biocompatible and biorecognitive materials, this compound and its analogs can be conjugated to biologically relevant molecules such as amino acids and glycolipids.

Amino Acid Conjugation: The carboxylic acid group can be activated, for example, by forming an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amino group of amino acids or peptides to form a stable amide bond. researchgate.net This strategy has been used to functionalize polydiacetylene-based sensors. nih.gov

Glycolipid Conjugation: Diacetylene-containing glycolipids are of significant interest for their self-assembling properties and potential applications as stimuli-responsive materials. acs.org These can be synthesized by coupling a carbohydrate headgroup to the diacetylenic lipid tail. Synthetic glycolipids with a diacetylenic structure have been copolymerized with 10,12-diynoic acids. academie-sciences.fr The carbohydrate moieties can range from monosaccharides to oligosaccharides. academie-sciences.fr These glycolipids can form gels and other interesting nanostructures, and their properties are influenced by the chain length and the position of the diyne. acs.org

| Biomolecule | Conjugation Strategy | Application | Reference |

| Amino Acids/Peptides | NHS-ester activation followed by amidation | Biosensors | researchgate.netnih.gov |

| Carbohydrates (Glycolipids) | Coupling of sugar headgroup to lipid tail | Stimuli-responsive materials, biocompatible gels | acs.orgacademie-sciences.fr |

Synthesis of Polymerizable Lipid Analogues and Co-monomers

A wide array of polymerizable lipid analogues based on the diacetylene motif have been synthesized to create materials with diverse properties and functionalities. These analogues can act as co-monomers with this compound to form mixed lipid assemblies.

Examples of such analogues include diacetylenic phosphatidylcholines, where the diacetylene group is incorporated into the fatty acyl chains. nih.gov The position of the diacetylene moiety within the chain and the nature of the linkage (ester or ether) to the glycerol (B35011) backbone can significantly affect the polymerization and bilayer properties. nih.gov Diacetylenic phosphonic acids have also been synthesized as chemically stable analogues of lecithins. capes.gov.br

Furthermore, diacetylene-containing glycosides have been designed and synthesized as photopolymerizable molecular gelators. acs.org These molecules often feature the diacetylene group at various positions within the lipid chain or even at the anomeric position of the sugar. acs.org The self-assembly and polymerization of these analogues can lead to the formation of nanotubes, vesicles, and other nanostructures with potential applications in sensing and drug delivery. sigmaaldrich.comsigmaaldrich.com

| Lipid Analogue Class | Key Structural Feature | Resulting Properties/Applications | Reference |

| Diacetylenic Phosphatidylcholines | Diacetylene in acyl chains, varied linkages | Polymerizable bilayers, study of membrane properties | nih.gov |

| Diacetylenic Phosphonic Acids | Phosphonate headgroup | Chemically stable lecithin (B1663433) analogues | capes.gov.br |

| Diacetylene-containing Glycosides | Sugar headgroup | Photopolymerizable molecular gelators | acs.org |

| Bolaamphiphilic Diacetylenes | Polar groups at both ends | Thermochromic and pH-responsive sensors | osti.gov |

Topochemical Polymerization of Hexacosa 10,12 Diynoic Acid Assemblies

Fundamental Principles of Solid-State Polymerization in Diacetylenes

Topochemical polymerization is a type of solid-state reaction where the crystal lattice of the monomer pre-organizes the reacting molecules, thereby dictating the stereochemistry and morphology of the resulting polymer. ulsu.ru For diacetylene compounds like hexacosa-10,12-diynoic acid, this process involves a 1,4-addition reaction of adjacent monomer units, typically initiated by thermal annealing or UV irradiation. researchgate.net

The unique characteristic of this polymerization is that it can proceed as a single-phase transformation, often yielding macroscopic, nearly defect-free polymer single crystals. ulsu.rursc.org The reactivity of diacetylene monomers in the solid state is critically dependent on the geometric arrangement of the molecules within the crystal lattice. This arrangement is described by specific packing parameters. For a successful topochemical polymerization, the monomer molecules must be stacked with a translational distance (d) of approximately 4.9 Å, and the angle (θ) between the diacetylene rod and the stacking axis should be close to 45°. researchgate.net Furthermore, the distance (r) between the reacting carbon atoms (C1 and C4') of adjacent molecules must be less than or equal to 4 Å. researchgate.net These strict geometric constraints ensure that the polymerization occurs with minimal molecular movement, preserving the crystalline order. royalsocietypublishing.orgmetu.edu.tr

UV-Initiated Polymerization Kinetics and Mechanisms

The polymerization of this compound is commonly initiated by ultraviolet (UV) radiation. The process begins when a UV photon excites the diacetylene monomer, leading to the formation of a diradical species. This reactive intermediate then attacks a neighboring monomer, initiating a chain reaction that propagates through the crystal lattice.

The kinetics of UV-initiated polymerization can be monitored by observing the color change of the material. The monomer is colorless, but as polymerization proceeds, a blue polymer is formed, which can transition to a red form upon further UV exposure or other external stimuli. scilit.com For instance, in one study, monolayers of a diacetylene mixture including this compound formed blue films at 6°C with UV exposures between 5 and 30 seconds. uni-luebeck.de Continued exposure led to the red polymer form. uni-luebeck.de

The mechanism of UV-initiated polymerization involves the following key steps:

Initiation: A UV photon is absorbed by a diacetylene monomer, creating an excited singlet or triplet state. This excited state evolves into a diradical or dicarbene species.

Propagation: The reactive end of the initiated chain attacks an adjacent monomer unit in a 1,4-addition fashion. This process repeats, extending the polymer chain along a specific crystallographic axis. metu.edu.tr

Termination: The chain growth can be terminated by various factors, including crystal defects, impurities, or the depletion of suitably aligned monomers.

The reaction is characterized by a significant change in the electronic structure, resulting in a highly conjugated polymer backbone of alternating double, single, and triple bonds, which is responsible for the material's distinct optical properties. ulsu.ruresearchgate.net

Influence of Molecular Packing and Orientation on Polymerization Efficiency

The efficiency of topochemical polymerization is profoundly influenced by the molecular packing and orientation of the this compound monomers. As dictated by the geometric principles of solid-state reactivity, slight deviations from the ideal packing parameters can significantly hinder or completely prevent polymerization. researchgate.net

The formation of organized assemblies, such as Langmuir-Blodgett (LB) films, allows for precise control over the molecular arrangement. In LB films, amphiphilic molecules like this compound are oriented at an interface (e.g., air-water) before being transferred to a solid substrate. uni-luebeck.de The packing density and orientation within these monolayers can be tuned by adjusting parameters like surface pressure during film formation. uni-luebeck.de

For example, studies have shown that the polymerization of diacetylene lipids is highly dependent on the phase of the monolayer at the air-water interface. Polymerization of this compound derivatives was observed to occur in ordered domains, with the crystal morphology and anisotropy of the monomer film being retained after UV polymerization. uni-luebeck.de The specific arrangement of the hydrocarbon tails and the hydrophilic headgroups determines the proximity and alignment of the diacetylene units, directly impacting the polymerization efficiency. academie-sciences.frresearchgate.net

Factors Affecting Polymerization Fidelity and Defect Formation

The ideal topochemical polymerization yields a perfect single crystal of the polymer. However, in practice, various factors can introduce defects and limit the fidelity of the polymerization process.

Role of Substrate Properties and Interfacial Interactions

When polymerization is carried out on a substrate, as in the case of Langmuir-Blodgett films, the properties of the substrate and the interactions at the monomer-substrate interface play a crucial role. The nature of the substrate can influence the ordering of the monomer film and the mobility of the molecules. uni-luebeck.de

Research has shown that strong electrostatic coupling between the monomer headgroups and the substrate can impede polymerization. uni-luebeck.de For instance, a mixture containing this compound failed to polymerize when transferred to a glass substrate, likely due to strong interactions restricting the necessary molecular mobility for the reaction. uni-luebeck.de In contrast, using a substrate like mica, which has a lower surface affinity, allowed for limited polymerization. uni-luebeck.de The degree of polymerization was found to follow a trend based on decreasing lipid/substrate affinity, highlighting the importance of a substrate that allows for some molecular rearrangement. uni-luebeck.de

| Substrate | Lipid-Substrate Affinity | Observed Polymerization |

|---|---|---|

| Glass | High (Strong electrostatic coupling) | No polymerization |

| OTS-Glass (hydrophobic) | High | No polymerization |

| Cadmium Arachidate Bilayer on Glass | Reduced | Limited polymerization (red form only) |

| Mica | Low | Limited polymerization (red form only) |

| Air/Water Interface | N/A (High mobility) | Extensive polymerization (blue and red forms) |

Impact of Monomer Purity and Assembly Conditions

The purity of the this compound monomer is critical for achieving high-fidelity polymerization. Impurities can disrupt the crystal lattice, acting as defect points that can terminate polymer chain growth or prevent polymerization altogether. researchgate.net The presence of even small amounts of foreign molecules can interfere with the precise packing required for the topochemical reaction.

Assembly conditions, particularly for thin films, are also paramount. For Langmuir-Blodgett films, factors such as the composition of the subphase (e.g., presence of ions like CdCl2), surface pressure, and temperature during deposition significantly affect the structure and stability of the monomer monolayer. uni-luebeck.de For example, monolayers of a related diacetylene on a CdCl2 subphase were more condensed and stable than on pure water, influencing the subsequent polymerization. uni-luebeck.de Similarly, the temperature can affect the phase of the lipid film, with different phases exhibiting different reactivities. uni-luebeck.de

Effects of External Stimuli on Polymerization Progression

Besides the initiating UV radiation, other external stimuli can influence the progression of polymerization. Temperature is a key factor. While UV light provides the initial energy for bond formation, the ambient temperature can affect the molecular motions and the stability of the resulting polymer phases. uni-luebeck.de Some diacetylene systems are thermally polymerizable, although UV initiation is more common for creating well-defined structures.

The progression from the initial blue polymer to the red polymer is itself a response to external stimuli. Continued UV irradiation, thermal annealing, or mechanical stress can induce this chromatic transition. scilit.comgrafiati.com This change is attributed to a conformational change in the polymer backbone, which alters the π-conjugated system and, consequently, its optical absorption properties. academie-sciences.fr For instance, polymerized films of this compound derivatives have been shown to transition from blue to red upon continued UV exposure or when transferred from the air-water interface to a solid substrate. uni-luebeck.de

Supramolecular Self Assembly of Hexacosa 10,12 Diynoic Acid and Its Derivatives

Formation and Characterization of Monolayers at Liquid-Gas Interfaces

The amphiphilic nature of hexacosa-10,12-diynoic acid, possessing a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail containing a diacetylene unit, allows it to form monomolecular films at the air-water interface. The characterization of these monolayers provides fundamental insights into their structure and behavior, which are crucial for the fabrication of high-quality thin films.

Surface Pressure-Area Isotherms of this compound Monomers and Polymers

Surface pressure-area (π-A) isotherms are a fundamental tool for characterizing the behavior of Langmuir monolayers. These measurements reveal the different phases of the monolayer as it is compressed on the subphase surface. For this compound and its analogues like 10,12-pentacosadiynoic acid (PDA), the isotherms typically show distinct regions corresponding to gas, liquid-expanded, liquid-condensed, and solid phases. beilstein-journals.orgens.fr

The polymerization of the diacetylene groups, typically induced by UV irradiation, significantly alters the monolayer's properties. The π-A isotherm of the polymerized monolayer generally shows a more condensed and rigid film compared to the monomeric form. beilstein-journals.org For instance, in situ polymerization of a PDA Langmuir monolayer at the air-water interface resulted in a more compressed film, with the compactness improved by approximately 15% of the total surface area of the compressed monolayer. beilstein-journals.org This increased packing density is a result of the covalent cross-linking between adjacent diacetylene units.

A theoretical model can be used to describe the shoulder in the surface pressure-area isotherm, which is associated with a pressure-induced molecular reorientation from a larger cross-sectional area to a smaller one. mdpi.com This model is based on a lattice-sublattice representation and can be used to determine the energy cost of this molecular reorientation. mdpi.com

| Property | Monomer Monolayer | Polymer Monolayer | Reference |

|---|---|---|---|

| Film State | More fluid and less ordered | More condensed and rigid | beilstein-journals.org |

| Area per Molecule | Larger | Smaller (approx. 15% reduction in surface area) | beilstein-journals.org |

| Mechanical Stability | Lower | Higher | ens.fr |

Effects of Subphase Composition (e.g., Metal Ions, pH) on Monolayer Behavior

The composition of the aqueous subphase plays a critical role in the behavior of this compound monolayers. The charge and size of the head group, as well as the pH and ionic content of the subphase, can significantly influence the molecular packing and phase behavior. researchgate.net

pH: The pH of the subphase affects the ionization state of the carboxylic acid head group. At alkaline pH, the head group is deprotonated, leading to electrostatic repulsion between adjacent molecules. This can result in an expansion of the monolayer. ens.frresearchgate.net Conversely, at acidic pH, the head group is protonated and less charged, which can lead to a more condensed film. For instance, studies on 10,12-pentacosadiynoic acid have shown that spreading it on a basic buffer is crucial for forming well-defined phases. ens.fr

Metal Ions: The presence of metal ions in the subphase can have a pronounced effect on the monolayer. Divalent cations like cadmium (Cd²⁺) can form salts with the carboxylate head groups, leading to a more condensed and stable monolayer. uni-luebeck.de This is due to the bridging effect of the metal ions between adjacent lipid molecules. The interaction with metal ions can also influence the subsequent polymerization process. For example, the polymerization of 10,12-pentacosadiynoic acid monolayers on a subphase containing CdCl₂ has been investigated to understand its effect on film structure. uni-luebeck.de

| Subphase Parameter | Effect on Monolayer | Reference |

|---|---|---|

| Alkaline pH | Increased head group repulsion, monolayer expansion | ens.frresearchgate.net |

| Acidic pH | Reduced head group repulsion, monolayer condensation | researchgate.net |

| Divalent Metal Ions (e.g., Cd²⁺) | Formation of metal-carboxylate salts, leading to film condensation and stabilization | uni-luebeck.de |

Fabrication of Ordered Thin Films

The ability to form stable monolayers at the air-water interface is a prerequisite for the fabrication of highly ordered multilayer thin films using techniques like Langmuir-Blodgett and Langmuir-Schaefer deposition.

Langmuir-Blodgett (LB) Deposition of this compound Multilayers

The Langmuir-Blodgett (LB) technique involves the vertical transfer of a compressed monolayer from the air-water interface onto a solid substrate. beilstein-journals.orgmdpi.com By repeatedly dipping and withdrawing the substrate through the monolayer, multilayer films with a well-defined thickness and structure can be built up. mdpi.com The quality of the deposited film is often monitored by the transfer ratio, which is the ratio of the decrease in monolayer area on the subphase to the area of the substrate coated. A transfer ratio close to unity indicates a successful and uniform deposition. beilstein-journals.org

Macroscopically homogeneous multilayer films of this compound have been successfully deposited on various substrates. researchgate.net The subsequent polymerization of these LB films, typically by UV irradiation, leads to the formation of a robust and highly conjugated polymer network, which often exhibits distinct optical properties. scilit.com

Langmuir-Schaefer (LS) Deposition Techniques and Film Characteristics

The Langmuir-Schaefer (LS) method provides an alternative route for thin film fabrication, involving the horizontal transfer of the monolayer onto a substrate. beilstein-journals.orgrsc.org This technique can be advantageous for depositing films on substrates that are not suitable for the vertical dipping process of the LB method. beilstein-journals.org

Similar to LB films, LS films of diacetylene acids can be polymerized post-deposition. beilstein-journals.org The characteristics of the resulting films, such as their electrochemical and optical properties, have been studied using various techniques including cyclic voltammetry, UV-vis spectroscopy, and FTIR spectroscopy. beilstein-journals.orgnih.govnih.gov

Structural Integrity and Homogeneity of Deposited Films

The structural integrity and homogeneity of the deposited films are crucial for their potential applications. Techniques such as atomic force microscopy (AFM) are employed to analyze the surface morphology and roughness of the films at the nanoscale. beilstein-journals.orgnih.gov

Development of Higher-Order Supramolecular Architectures

The amphiphilic nature of this compound and its derivatives, characterized by a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail containing a reactive diacetylene unit, drives their self-assembly in aqueous environments into a variety of complex, higher-order supramolecular structures. These assemblies are not only of fundamental scientific interest but also serve as templates for creating robust, functional nanomaterials upon polymerization.

Vesicle and Liposome (B1194612) Formation from Polymerizable Diacetylenic Lipids

Diacetylenic lipids, including derivatives of this compound, are well-regarded for their capacity to form stable, polymerizable vesicles and liposomes. nih.gov These structures are typically formed by hydrating a thin film of the lipid, a process that leads to the spontaneous assembly of bilayers into closed spherical structures to minimize the unfavorable interaction between the hydrophobic tails and the aqueous solvent. conicet.gov.ar The standard preparation method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a film, and then suspending the film in an aqueous buffer. conicet.gov.arplos.org To achieve a more uniform size distribution, the resulting suspension is often subjected to techniques like extrusion through polycarbonate membranes of a defined pore size. conicet.gov.arplos.org

A key feature of these diacetylenic vesicles is their ability to be polymerized, typically by exposure to 254 nm UV light. plos.org This topochemical polymerization cross-links the diacetylene units of adjacent lipid molecules within the bilayer, creating a conjugated ene-yne backbone. tandfonline.com The process results in a significant enhancement of the vesicle's mechanical and chemical stability compared to their non-polymerized counterparts. conicet.gov.arresearchgate.net For instance, liposomes formulated with mixtures of diacetylenic phospholipids (B1166683) and other saturated lipids demonstrate improved size stability over extended periods of storage. conicet.gov.artandfonline.com Specifically, synthetic glycolipids where this compound constitutes the polymerizable alkyl chain have been successfully incorporated into vesicles, which retain the ability to polymerize and exhibit color-change properties useful for biosensing applications. academie-sciences.fr

Self-Assembly into Helical Tapes, Nanotubes, and Columnar Aggregates

Beyond simple vesicular structures, this compound and similar diacetylenic amphiphiles can self-assemble into more complex, one-dimensional nanostructures such as helical tapes, nanotubes, and columnar aggregates. nih.govacs.org The formation of these architectures is a direct consequence of the specific molecular packing of the amphiphiles, which is often influenced by factors like molecular chirality and intermolecular forces such as hydrogen bonding and π-π stacking. tandfonline.comacs.org

Helical tapes are frequently observed as intermediate structures that can subsequently grow or merge to form hollow cylinders or nanotubes. acs.orgpnas.org Electron microscopy studies on nonionic diacetylene amphiphiles have revealed the formation of nanotubes with lengths of several micrometers and uniform diameters. nih.govacs.org The walls of these nanotubes are typically composed of a bilayer of the amphiphilic molecules, with the hydrophobic chains ordered and the polar head groups linked by interactions like hydrogen bonds. nih.govacs.org The molecular structure of the amphiphile, particularly the geometry of its head group and its orientation relative to the tail, is crucial for accommodating the high curvature required for nanotube formation. acs.org

In other systems, such as a modified β-cyclodextrin bearing a pentacosa-10,12-diynoic acid tail, the self-assembly process leads to the formation of worm-like or columnar-type aggregates. nih.gov This demonstrates that by chemically modifying the hydrophilic head group, the resulting morphology of the supramolecular assembly can be directed away from vesicles and towards other complex architectures.

Control over Morphology and Size Distribution of Assembled Structures

The ability to control the morphology and size of self-assembled structures is critical for their application in nanotechnology. For assemblies of this compound and its derivatives, this control can be exerted through both intrinsic molecular design and extrinsic environmental factors.

Intrinsic control is achieved by modifying the chemical structure of the amphiphile.

Head Group: The charge and size of the hydrophilic head group strongly influence the area occupied per molecule and, consequently, the packing parameter, which dictates the resulting morphology. researchgate.net

Chain Length and Parity: Studies on a series of diacetylenic acids have shown a distinct odd-even effect based on the number of methylene (B1212753) units in the spacer between the diacetylene group and the carboxylic acid head. nih.govresearchgate.net This parity influences intermolecular interactions, leading to different aggregation pathways and resulting in distinct morphologies such as rings or dendrites. nih.govresearchgate.net

Extrinsic control involves manipulating the conditions under which self-assembly occurs.

Temperature and Annealing: The thermal history of the sample can have a profound impact. For instance, mixtures of diacetylenic phosphocholines yield different structures depending on incubation temperature and annealing time, producing nanotubes of varying diameters or, in some cases, only vesicles or ribbons. acs.org

Solvent and pH: The choice of solvent, co-solvents, or the pH of the aqueous medium can alter the ionization state of the head groups and the solubility of the amphiphile, thereby influencing the final assembled structure. pnas.org

The following table summarizes key factors that have been shown to control the morphology of diacetylenic lipid assemblies.

| Control Factor | Parameter Varied | Resulting Morphologies | Reference |

| Molecular Structure | Head Group (charge, size) | Influences molecular packing and area per molecule | researchgate.net |

| Spacer Length (odd-even effect) | Rings, dendrites | nih.govresearchgate.net | |

| Chirality | Helices of a specific handedness, achiral aggregates | acs.org | |

| External Conditions | Temperature & Annealing | Nanotubules of varying diameter, vesicles, ribbons | acs.org |

| Solvent Composition | Nanotubes, helical ribbons | pnas.org | |

| pH / Counterions | Modulates interactions and can direct assembly | pnas.org |

Integration of this compound in Hybrid Materials

The robust, polymeric structures formed from this compound and its analogs make them excellent components for creating advanced hybrid materials. By combining these self-assembling lipids with other nanoscale components or macromolecules, new functionalities can be realized.

Self-Assembly on Nanoparticle Surfaces (e.g., Magnetic Nanoparticles, Upconverting Nanoparticles)

The self-assembly of diacetylenic acids onto the surface of inorganic nanoparticles is a versatile strategy for surface modification, enabling the creation of stable, functional core-shell nanocomposites. The carboxylic acid head group can anchor to the nanoparticle surface, while the hydrophobic tails orient outwards, forming a well-defined coating. Upon polymerization, this layer becomes a robust shell that can alter the nanoparticle's properties.

While research often highlights the closely related 10,12-pentacosadiynoic acid (PCDA), the principles are directly applicable to this compound due to their structural similarity.

Magnetic Nanoparticles: PCDA has been used as a coating material for iron oxide (Fe₃O₄) nanoparticles. sigmaaldrich.com The self-assembled and subsequently polymerized shell provides a stable, inert surface.

Upconverting Nanoparticles (UCNPs): Hydrophobic UCNPs can be rendered hydrophilic and water-dispersible by coating them with an amphiphilic diacetylene like PCDA. sigmaaldrich.com This surface functionalization is crucial for the application of UCNPs in biological environments.

Silica Nanocomposites: Diacetylene-containing surfactants can serve as structure-directing agents for the formation of highly ordered liquid crystalline mesophases with silicic acid. unm.edu Subsequent polymerization of the diacetylene units within this inorganic matrix results in robust, optically transparent polydiacetylene/silica nanocomposites with unique chromic properties. unm.edu

Co-assembly with Other Amphiphiles and Macromolecules

This compound and its derivatives can be co-assembled with a wide range of other molecules to form mixed systems with tailored properties. This approach allows for the incorporation of specific functionalities or the fine-tuning of the assembly's physical characteristics.

Co-assembly with Other Lipids: Diacetylenic lipids are frequently mixed with other saturated or unsaturated lipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), to form liposomes. conicet.gov.arplos.org The inclusion of other lipids can modulate the packing of the diacetylene units and influence the efficiency of the polymerization reaction. plos.org

Co-assembly with Glycolipids: Synthetic glycolipids containing a this compound chain have been copolymerized within vesicles, demonstrating that complex headgroups can be incorporated without disrupting the topochemical polymerization. academie-sciences.fr Natural glycolipids can also be embedded in a non-covalent manner into diacetylenic acid assemblies. academie-sciences.fr

Co-assembly with Macromolecules: Diacetylenic lipids can form complexes with larger molecules. For example, pentacosa-10,12-diynoic acid has been attached to β-cyclodextrin, and the resulting amphiphile self-assembles into supramolecular aggregates. nih.gov In another approach, polymers like poly(4-styrenesulfonate) have been used to ionically cross-link and stabilize bilayers formed from amphiphilic calixarenes, a strategy applicable to other charged lipid systems. researchgate.net

Langmuir-Blodgett Films: this compound has been used to create alternate-layer Langmuir-Blodgett films, where monolayers of the diynoic acid are layered with monolayers of other amphiphiles, such as henicosa-2,4-diynylamine, to create highly ordered, non-centrosymmetric structures. scilit.com

The following table provides examples of molecules that are co-assembled with diacetylenic acids and the resulting hybrid structures.

| Co-assembling Partner | Type of Partner | Resulting Hybrid Structure/System | Reference |

| 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | Lipid | Mixed polymerizable liposomes | conicet.gov.arplos.org |

| Synthetic/Natural Glycolipids | Amphiphile | Functionalized vesicles for biosensing | academie-sciences.fr |

| Silicic Acid | Inorganic Precursor | Ordered polydiacetylene/silica nanocomposites | unm.edu |

| β-Cyclodextrin | Macromolecule | Columnar supramolecular aggregates | nih.gov |

| Henicosa-2,4-diynylamine | Amphiphile | Alternate-layer Langmuir-Blodgett films | scilit.com |

| Poly(4-styrenesulfonate) | Polymer | Ionically cross-linked bilayers | researchgate.net |

Based on a comprehensive review of available scientific literature, there is no specific research detailing the formation of nanocomposite structures, such as electrospun fibers, using This compound .

The majority of research into polydiacetylene-based nanocomposites and electrospun fibers focuses on the closely related and more commonly studied analogue, 10,12-pentacosadiynoic acid (PCDA) . Studies on PCDA have demonstrated its successful incorporation into various polymer matrices to create functional electrospun nanofibers. These nanocomposites exhibit interesting properties, such as colorimetric responses to external stimuli, which are characteristic of polydiacetylenes.

However, due to the strict requirement to focus solely on This compound , and the absence of specific data regarding its use in electrospinning, the requested article section "4.4.3. Formation of Nanocomposite Structures (e.g., Electrospun Fibers)" cannot be generated at this time. To provide an article on this topic would require extrapolating findings from PCDA, which would violate the instruction to adhere strictly to the specified compound.

Therefore, no content for the specified outline can be provided.

Advanced Characterization Techniques for Hexacosa 10,12 Diynoic Acid Research

Spectroscopic Probing of Molecular Structure and Electronic States

Spectroscopy is fundamental to understanding the electronic and vibrational characteristics of Hexacosa-10,12-diynoic acid and its resulting polymer.

UV-Visible spectroscopy is a crucial tool for monitoring the topochemical polymerization of diacetylene monomers like this compound. The monomer itself does not absorb significantly in the visible region. However, upon polymerization via UV irradiation, a highly conjugated polydiacetylene (PDA) backbone is formed, which is optically active. nih.govplos.org This process results in a distinct color change, providing a direct visual and spectroscopic confirmation of successful polymerization. nih.gov

The resulting polydiacetylene exhibits two primary, interconvertible chromatic phases: a "blue phase" and a "red phase". academie-sciences.fr The blue phase represents a more ordered, planar conformation of the polymer backbone and is characterized by a strong absorption maximum (λmax) at approximately 640-650 nm. plos.orgacademie-sciences.fr When subjected to external stimuli such as heat or mechanical stress, the polymer can undergo a conformational transition to the less-ordered red phase. academie-sciences.fr This transition is accompanied by a blue shift in the absorption spectrum, with the red phase exhibiting a λmax around 540-550 nm. plos.orgacademie-sciences.fr This chromic shift is attributed to a decrease in the effective conjugation length of the polymer backbone. grafiati.com

| Polymer Phase | Typical Absorption Maximum (λmax) | Conformation |

|---|---|---|

| Blue Phase | ~640 - 650 nm plos.orgacademie-sciences.fr | Ordered, Planar Conjugated Backbone |

| Red Phase | ~540 - 550 nm plos.orgacademie-sciences.fr | Disordered, Twisted Conjugated Backbone |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic chemical bonds and functional groups within the this compound monomer. The FTIR spectrum provides a molecular fingerprint, confirming the compound's structure. Key vibrational bands for long-chain fatty acids are well-established. mdpi.com The broad band observed between 2800 and 3600 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid group. mdpi.com The sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxyl group. The aliphatic nature of the molecule is confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹, specifically the asymmetric and symmetric stretches of the methylene (B1212753) (CH₂) groups. mdpi.com The presence of the diyne functionality (C≡C-C≡C) can be identified by its characteristic, though often weak, stretching vibrations in the region of 2100-2300 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | ~3600 - 2800 (broad) mdpi.com | Carboxylic Acid (-COOH) |

| C-H Stretch | ~2956 - 2850 mdpi.com | Alkyl Chain (-CH₂, -CH₃) |

| C≡C Stretch | ~2300 - 2100 | Alkyne (-C≡C-) |

| C=O Stretch | ~1700 mdpi.com | Carboxylic Acid (-COOH) |

| CH₂ Bend (Scissoring) | ~1470 - 1460 mdpi.com | Alkyl Chain (-CH₂) |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the structure of this compound. Both ¹H and ¹³C NMR are employed for complete structural assignment.

In the ¹H NMR spectrum of the closely related 10,12-pentacosadiynoic acid (PCDA), the terminal methyl group (-CH₃) protons typically appear as a triplet at approximately 0.85 ppm. researchgate.net The long chain of methylene (-CH₂-) groups produces a large, overlapping signal between 1.23 and 1.63 ppm. The methylene groups adjacent to the diyne functionality and the carboxylic acid group are deshielded and appear at distinct chemical shifts, around 2.26 ppm and 2.17-2.24 ppm, respectively. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbons of the diyne group are found in the 65-80 ppm range. The carbonyl carbon of the carboxylic acid is significantly downfield, typically above 175 ppm.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning signals by correlating proton and carbon nuclei that are directly bonded. hmdb.ca This helps to resolve ambiguities that may arise from overlapping signals in the 1D spectra, confirming the precise connectivity of the molecule.

| Proton Environment (¹H NMR) | Approximate Chemical Shift (δ, ppm) | Carbon Environment (¹³C NMR) | Approximate Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₃ | ~0.85 researchgate.net | -CH₃ | ~14 |

| -(CH₂)n- | ~1.23 - 1.63 researchgate.net | -(CH₂)n- | ~22 - 34 |

| -CH₂-C≡C | ~2.26 researchgate.net | -CH₂-C≡C | ~19 |

| -CH₂-COOH | ~2.17 - 2.24 researchgate.net | -C≡C-C≡C- | ~65 - 80 |

| -COOH | ~12 (broad) | -COOH | >175 |

Note: Data is based on the closely related 10,12-pentacosadiynoic acid and general values for fatty acids.

While FTIR is useful for the monomer, Raman spectroscopy is particularly powerful for characterizing the polymerized backbone of polydiacetylenes. The key vibrational modes of the conjugated ene-yne structure are strongly Raman active. The most prominent peaks in the Raman spectrum of polymerized this compound are the C=C double bond (vC=C) and C≡C triple bond (vC≡C) stretching vibrations. The C≡C stretch typically appears in the range of 2080-2100 cm⁻¹, while the C=C stretch is found around 1450-1500 cm⁻¹. The exact positions of these peaks are sensitive to the conformation of the polymer backbone and can shift between the blue and red phases, providing insights into the degree of conjugation and strain.

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Associated Bond |

|---|---|---|

| vC≡C | ~2080 - 2100 | Backbone Triple Bond |

| vC=C | ~1450 - 1500 | Backbone Double Bond |

Microscopic and Imaging Analysis of Assembled Systems

Microscopy techniques are essential for visualizing the self-assembled structures of this compound, which are precursors to polymerization.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface morphology of thin films of this compound. illinois.edu It is particularly well-suited for characterizing Langmuir-Blodgett (LB) films, which are ordered molecular assemblies transferred from an air-water interface onto a solid substrate. illinois.edunih.gov

Scanning Electron Microscopy (SEM) for Microstructural Assessment of Films and Aggregates

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the study of this compound, SEM is instrumental in assessing the structure of thin films and aggregates.

Researchers have utilized SEM to investigate multilayer films of derivatives of this compound deposited on gas-permeable polypropylene (B1209903) supports. researchgate.net These studies revealed that while the films appeared macroscopically homogeneous, SEM imaging uncovered the influence of the support's surface structure on the microscopic integrity of the deposited layers. researchgate.net Variations in polymerization conditions and the surface pressure during monolayer deposition by the Langmuir-Blodgett technique were found to have no discernible effect on the ultimate surface structure of the multilayers as observed by SEM. researchgate.net This highlights the critical role of the substrate in directing the assembly and final morphology of the this compound-based films.

In related studies on similar long-chain diacetylene compounds like 10,12-pentacosadiynoic acid (PCDA), SEM has been employed to characterize the morphology of nanocomposite fibers. These analyses are often coupled with other techniques to provide a comprehensive understanding of the material's structure and properties.

Brewster Angle Microscopy (BAM) for Real-Time Monolayer Imaging and Phase Transitions

Brewster Angle Microscopy (BAM) is a non-invasive optical technique ideal for the real-time visualization of monolayers at the air-water interface. biolinscientific.comnlab.pl It operates by directing p-polarized light at the Brewster angle of the air-water interface (approximately 53°), where the reflectivity of the pure water surface is minimal, resulting in a dark field of view. biolinscientific.com When a monolayer of a material like this compound is present, it alters the local refractive index, causing light to be reflected and thus making the monolayer and its domains visible. biolinscientific.com

BAM has been a key tool in studying the influence of underlying substrates on the UV-initiated topochemical polymerization of diacetylene lipid monolayers, including mixtures containing derivatives of this compound. uni-luebeck.de It allows for the direct observation of film homogeneity, domain formation, and phase transitions during compression and polymerization. nlab.pluni-luebeck.de For instance, in studies of mixed monolayers, BAM can reveal the miscibility and phase behavior of the components. The contrast observed in BAM images of polymerized films is attributed to the alignment of the polydiacetylene backbones with the absorption dipole moment of the fluorescence. uni-luebeck.de

The technique is particularly powerful for monitoring dynamic processes. Researchers have used BAM to temporally monitor color transitions during the polymerization of diacetylene films at the air-water interface. uni-luebeck.de For example, the transition from a blue to a red polymer phase can be directly observed and correlated with changes in the monolayer's morphology. uni-luebeck.de

Fluorescence Microscopy for Monitoring Polymerization and Phase Behavior

Fluorescence microscopy is another valuable optical technique for investigating the properties of this compound monolayers and films. This method often involves doping the diacetylene matrix with a fluorescent probe or utilizing the intrinsic fluorescence of the polymerized diacetylene.

In research on diacetylenic phospholipids (B1166683) derived from this compound, fluorescence microscopy has been used to study their spreading and polymerization behavior at the gas-water interface. researchgate.net These studies have shown that the charge and size of the headgroup significantly influence the area occupied by each molecule. researchgate.net

Fluorescence microscopy is particularly effective for monitoring the polymerization process. The formation of conjugated polydiacetylene backbones upon UV irradiation leads to characteristic fluorescence, allowing for the visualization of polymerized domains. For example, red polymerized films of diacetylene lipids have been imaged using confocal fluorescence microscopy, with excitation at specific wavelengths (e.g., 488 nm or 568 nm) and detection through a long-pass filter. uni-luebeck.de This allows for the assessment of polymerization homogeneity and the study of how factors like substrate interactions affect the polymerization process. uni-luebeck.de Furthermore, fluorescence microscopy has been instrumental in observing the phase behavior and domain structure of related lipid monolayers, providing insights into lipid-protein interactions and the influence of subphase conditions. researchgate.net

X-ray Scattering and Diffraction Studies

X-ray scattering and diffraction techniques are indispensable for elucidating the atomic and molecular arrangement within materials. For this compound and its derivatives, these methods provide crucial information about molecular packing, crystallinity, and larger-scale supramolecular organization.

Wide-Angle X-ray Diffraction (WAXD) for Molecular Packing and Crystallinity

Wide-Angle X-ray Diffraction (WAXD) is a fundamental technique used to probe the short-range order and crystalline structure of materials, typically on the angstrom to nanometer scale. rsc.orgsemanticscholar.org By analyzing the positions and intensities of the diffraction peaks at high angles, one can determine the unit cell dimensions, crystal symmetry, and the packing arrangement of molecules within the crystalline domains.

Small-Angle X-ray Diffraction (SAXD) for Supramolecular Ordering

Small-Angle X-ray Diffraction (SAXD), also known as Small-Angle X-ray Scattering (SAXS), is a powerful method for investigating larger-scale structural features, typically in the range of 1 to 100 nanometers. researchgate.netnih.gov SAXS provides information about the size, shape, and arrangement of supramolecular assemblies, such as micelles, vesicles, and lamellar structures. researchgate.netarxiv.org

Research Applications in Advanced Materials Science Leveraging Hexacosa 10,12 Diynoic Acid

Development of Stimuli-Responsive Materials

The utility of PDAs derived from HCDA in smart materials stems from their ability to undergo dramatic and often reversible colorimetric transitions in response to external stimuli. This phenomenon, known as chromism, is rooted in the conformational state of the polymer's conjugated backbone. The initial, low-energy blue phase (λ_max ≈ 640 nm) corresponds to a planar, highly ordered backbone with a long effective conjugation length. When subjected to external perturbations, the strain is transferred from the alkyl side chains to the backbone, inducing torsional twists and disrupting the planar π-system. This shortens the effective conjugation length, resulting in a transition to a higher-energy red phase (λ_max ≈ 540 nm).

Investigating Mechanochromic and Thermochromic Transitions in Polydiacetylenes

The response of HCDA-based polydiacetylenes to mechanical and thermal energy is a defining characteristic.

Mechanochromism: The application of mechanical force, such as pressure, shear stress, or sonication, can directly induce the blue-to-red color transition. In organized assemblies like Langmuir-Blodgett films or polymer composites, direct physical stress disrupts the ordered packing of the HCDA side chains. This disruption introduces conformational defects in the polymer backbone, triggering the irreversible chromic shift. The sensitivity of this transition can be tuned by altering the morphology of the PDA assembly, making it a candidate for stress-sensing coatings and damage indicators.

Thermochromism: The thermochromic behavior of HCDA-based PDAs is typically reversible. As temperature increases, the thermal energy enhances the mobility and conformational freedom of the long hexacosanoic acid side chains. This increased disorder in the side-chain lattice is transmitted to the conjugated backbone, causing the planar structure to pucker and twist. The result is a color transition from blue to red. Upon cooling, the side chains can re-order, allowing the backbone to relax back into its planar, blue-phase conformation. The specific transition temperature is highly dependent on the nature of the PDA assembly (e.g., vesicle, film) and the surrounding environment.

The table below summarizes the typical properties associated with the thermochromic transition of HCDA-based PDA vesicles.

| PDA Phase | Stimulus Condition | Primary Absorption Peak (λ_max) | Visual Color | Backbone Conformation | Reversibility |

|---|---|---|---|---|---|

| Blue Phase | Low Temperature (< 40-60 °C) | ~640 nm | Blue | Planar, ordered | - |

| Red Phase | High Temperature (> 40-60 °C) | ~540 nm | Red | Twisted, disordered | Reversible upon cooling |

Chemochromic and Biochromic Responses of Functionalized Polydiacetylene Assemblies

The terminal carboxylic acid group of HCDA is pivotal for designing chemo- and biochromic materials. This functional group provides a reactive handle for covalent modification and a site for non-covalent interactions, such as hydrogen bonding and electrostatic binding.

Chemochromism: The response to chemical stimuli is often mediated by interactions at the PDA surface. For instance, changes in pH can protonate or deprotonate the carboxylic acid head groups. This alters the electrostatic repulsion between adjacent polymer chains, modifying the side-chain packing density and inducing a colorimetric transition. Similarly, the binding of specific metal cations (e.g., Cu²⁺, Hg²⁺) to the carboxylate groups can act as a cross-linking agent or introduce localized strain, triggering a blue-to-red color change. Exposure to certain organic solvent vapors can also cause a response by intercalating into the hydrophobic side chains and disrupting their order.

Biochromism: The biochromic response leverages the same principle, where the binding of a biological molecule to the PDA surface provides the necessary mechanical perturbation. HCDA vesicles can be functionalized with specific biological recognition elements (e.g., antibodies, peptides, aptamers). The binding of a target analyte, such as a protein, virus, or bacterial toxin, to these elements creates steric hindrance and localized strain on the PDA surface. This strain propagates to the conjugated backbone, resulting in a quantifiable blue-to-red color change, forming the basis for highly sensitive biosensors.

Design and Engineering of Sensor Platforms

The distinct, stimulus-induced chromic transition of HCDA-based PDAs makes them an ideal platform for developing simple, low-cost, and equipment-free sensors. The sensing mechanism can be based on changes in color (colorimetric) or the emergence of fluorescence (fluorometric).

Principles of Colorimetric and Fluorometric Sensing based on Polydiacetylene Assemblies

The dual-mode sensing capability of PDAs enhances their analytical utility.

Colorimetric Sensing: This is the most direct sensing modality. The response is quantified by monitoring the change in the absorption spectrum or by a simple visual inspection of the color change. A "Colorimetric Response" (CR) value is often calculated using the formula: CR (%) = [(A₀ - A₁) / A₀] × 100, where A₀ is the absorbance of the blue-phase component before the stimulus and A₁ is the absorbance after. This provides a quantitative measure of the blue-to-red transition.

Fluorometric Sensing: A key finding in PDA research is that the planar, highly ordered blue phase is essentially non-fluorescent due to efficient non-radiative decay pathways. However, the transition to the disordered red phase is often accompanied by a significant "turn-on" of red fluorescence (emission ≈ 560-650 nm). This is because the conformational disorder in the red phase creates emissive, exciton-trapping sites. This change from a non-fluorescent to a fluorescent state provides a high signal-to-noise ratio, enabling detection with much higher sensitivity than colorimetric methods alone.

The following table contrasts the optical properties of the two primary states of HCDA-based PDA sensors.

| Property | Blue Phase (Pre-Stimulus) | Red Phase (Post-Stimulus) | Sensing Principle |

|---|---|---|---|

| Absorption (λ_max) | ~640 nm | ~540 nm | Shift in absorption peak |

| Visual Color | Blue | Red | Visual color change |

| Fluorescence | None or very weak | Moderate to strong red emission | "Turn-on" fluorescence signal |

Development of Biosensors for Molecular Recognition (e.g., Receptor-Ligand Interactions, Pathogen Detection)

HCDA-based PDAs have been engineered into sophisticated biosensors for detecting a wide range of biological targets. The general strategy involves incorporating a biological recognition element onto the surface of a PDA assembly (e.g., vesicle or film) without disrupting its initial blue color.

Receptor-Ligand Interactions: PDA vesicles can be functionalized with specific receptors. For example, by incorporating ganglioside GM1 (a receptor for cholera toxin) into an HCDA vesicle, a sensor for cholera toxin can be created. The multivalent binding of the toxin to several GM1 molecules on the vesicle surface generates significant membrane stress, triggering a rapid and distinct blue-to-red color change.

Pathogen Detection: This principle has been extended to the detection of whole pathogens. Research has demonstrated that by incorporating peptides or antibodies that bind to the surface proteins of viruses (e.g., influenza virus), PDA-based sensors can provide a rapid colorimetric signal upon exposure to the virus. The large size and multivalent binding of the virus particle ensure a strong perturbation and a robust signal, making this a promising approach for rapid screening diagnostics.

Creation of Chemosensors for Specific Chemical Analytes

The inherent reactivity and interaction potential of the carboxylic acid head group, coupled with the sensitivity of the alkyl side chains, allows for the design of chemosensors for various non-biological analytes.

Metal Ion Detection: The carboxylate groups on the surface of PDA vesicles can act as chelating agents for metal ions. The binding of certain cations, particularly divalent ones like Cu²⁺, can induce a color change by altering the electrostatic environment and inter-chain packing. Selectivity can be engineered by modifying the head group with more specific chelating agents, allowing for the detection of environmentally relevant heavy metals like mercury (Hg²⁺) and lead (Pb²⁺).

Detection of Volatile Organic Compounds (VOCs): HCDA-based PDA sensors can be used in "artificial nose" applications. When exposed to VOCs, the vapor molecules can partition into the hydrophobic layer formed by the PDA's alkyl side chains. This intercalation disrupts the ordered packing of the side chains, which in turn perturbs the conjugated backbone and induces a blue-to-red color transition. The degree and rate of the color change can vary depending on the specific VOC, providing a potential fingerprint for analyte identification.

The table below provides examples of analytes detected using HCDA-based PDA sensor platforms.

| Sensor Type | Target Analyte Example | Recognition Mechanism | Observed Signal |

|---|---|---|---|

| Biosensor | Influenza Virus | Binding to sialic acid receptors on PDA surface | Blue-to-Red Color Change |

| Biosensor | Cholera Toxin | Binding to GM1 ganglioside receptors | Blue-to-Red Color & Red Fluorescence |

| Chemosensor | Copper (II) Ions (Cu²⁺) | Chelation by carboxylic acid head groups | Blue-to-Purple/Red Color Change |

| Chemosensor | Ammonia (Gas) | Acid-base reaction with carboxylic acid | Blue-to-Red Color Change |

Advanced Membrane Technologies

The unique molecular structure of hexacosa-10,12-diynoic acid, featuring a long alkyl chain coupled with a reactive diacetylene core, makes it an exemplary candidate for the fabrication of highly ordered, ultrathin films. These films are at the forefront of research in advanced membrane technologies, particularly for applications requiring precise control over molecular transport.

Polymeric Langmuir-Blodgett Membranes for Gas Separation Studies

The Langmuir-Blodgett (LB) technique allows for the creation of supramolecular architectures by transferring monomolecular layers from a liquid-gas interface onto a solid substrate. wikipedia.org This method is particularly effective for assembling molecules like this compound into highly organized, multilayered films with controllable thickness. wikipedia.org

In the context of gas separation, research has focused on preparing polymeric LB multilayers of the cadmium salt of this compound on gas-permeable supports, such as polypropylene (B1209903). researchgate.netresearchgate.net Upon polymerization, typically induced by UV irradiation, these monomeric layers form a robust polydiacetylene (PDA) network. The resulting polymeric composite membranes have demonstrated a significant capability to impede the flow of certain gases, notably methane (B114726) (CH4), highlighting their potential for gas separation applications. researchgate.net

Studies have shown that while these multilayer films are macroscopically uniform, their microscopic integrity is influenced by the surface topography of the underlying support. researchgate.netresearchgate.net Interestingly, variations in polymerization conditions and the surface pressure applied during the monolayer deposition process did not appear to alter the surface structure of the multilayers. researchgate.net The ability to form these thin, ordered, and polymerizable films is a critical step toward developing next-generation separation technologies. researchgate.net

Permeation and Selectivity Mechanisms in Ultrathin Diacetylenic Films

The performance of ultrathin membranes is defined by their permeability—the rate at which a substance passes through—and their selectivity—the ability to separate different substances. In films derived from this compound, these properties are intricately linked to the molecular organization and the physical structure of the polymerized film.

Research into the gas transport properties of these films reveals complex behaviors. For instance, multilayer LB films of poly(diacetylene acid) deposited on a Lestosil membrane were found to increase the permeability coefficients for gases like carbon dioxide (CO2), oxygen (O2), and nitrogen (N2), while the selectivity between these gases remained largely unchanged. researchgate.net This suggests that the transport mechanism in such films may be governed by factors other than simple size exclusion.

The structural quality of the film is paramount. Scanning electron microscopy (SEM) studies on LB films transferred to polypropylene membrane filters have shown that macroscopic hole-defects are gradually reduced as the number of deposited layers increases. koreascience.kr A noticeable decrease in defects is observed with as few as eight layers. koreascience.kr This reduction in defects correlates with a decrease in the gas transfer rate, indicating that transport through such imperfections is a significant factor, especially in films with fewer layers. koreascience.kr

The fundamental principle governing the efficiency of these membranes is the trade-off between permeability and selectivity. Ultrathin selective layers are essential for achieving high permeance. nih.govrsc.org However, the introduction of a gutter layer between the selective film and the porous support, while capable of increasing permeance by up to an order of magnitude, can also lead to an undesirable decrease in selectivity. nih.gov Computational modeling suggests that an optimal balance can be achieved when the gutter layer thickness is one to two times the radius of the support's pores, maximizing permeance with a negligible loss of selectivity. nih.gov

Table 1: Gas Permeation Characteristics of Diacetylenic Films

| Gas Analyte | Observed Effect on Permeability | Reference |

|---|---|---|

| Methane (CH4) | Marked reduction in gas flow through polymeric LB composite membranes. | researchgate.net |

| Carbon Dioxide (CO2) | Increased permeability coefficient in multilayer poly(diacetylene acid) LB films. | researchgate.net |

| Oxygen (O2) | Increased permeability coefficient in multilayer poly(diacetylene acid) LB films. | researchgate.net |

| Nitrogen (N2) | Increased permeability coefficient in multilayer poly(diacetylene acid) LB films. | researchgate.net |

Surface Modification and Nanocoating Applications

The polymerization of this compound into polydiacetylene (PDA) creates materials with exceptional optical and chemical properties. This has led to their extensive investigation for surface modification and the development of advanced nanocoatings that can be either passive (inert) or active (functional).

Utilization of Polydiacetylene Films as Inert and Functional Coatings

Polydiacetylene films serve a dual role as both protective and functional layers. As inert coatings, their highly organized and cross-linked structure can act as a robust barrier, protecting surfaces from environmental factors or controlling permeation. researchgate.net

The true potential of PDA films, however, lies in their functional capabilities, which stem from their unique chromatic properties. rsc.org PDA films typically exhibit a blue color, which can transition to red in response to external stimuli such as heat, pressure, or chemical interactions. rsc.org This colorimetric response provides a direct, often visual, method for sensing and analysis.

A notable application is in the development of sensors for biological molecules. By incorporating specific recognition elements, PDA-based films and vesicles can be designed to detect specific analytes. rsc.org For example, lipid/PDA films have been developed for the colorimetric analysis of protein surface charge. nih.gov In these systems, electrostatic interactions between the negatively charged PDA surface and positively charged regions on a protein can induce the characteristic blue-to-red color transition. nih.gov This allows for the discrimination of proteins based on the distribution and abundance of their surface charges. nih.gov

Surface Chemistry Investigations for Tailored Material Interfaces

The ability to control the surface chemistry of materials at the nanoscale is crucial for applications ranging from electronics to biomedicine. Films of this compound provide a versatile platform for creating tailored material interfaces due to the precise control afforded by the Langmuir-Blodgett technique and the reactive nature of the diacetylene group.

Investigations into the molecular organization of transferred PDA multilayers have shown that the conjugated polymer backbones tend to orient parallel to the substrate, sandwiched between layers of interdigitated alkyl chains. researchgate.net This high degree of control over molecular structure is essential for functionalizing surfaces. rsc.org

The surface chemistry of PDA films can be further tailored by incorporating other molecules. For instance, embedding multivalent calixarene (B151959) ligands with charged residues into lipid/PDA films can significantly modulate the interactions between the film and target macromolecules, enhancing the specificity of protein analysis. nih.gov This demonstrates how the surface can be chemically engineered for specific recognition tasks. Furthermore, research has explored the covalent transfer of PDA films to elastomeric substrates like polydimethylsiloxane (B3030410) (PDMS), enabling the creation of chemically patterned surfaces with controlled elastic moduli at the nanometer scale. acs.org Such fine-tuned control over surface chemistry and mechanics opens up new possibilities for advanced materials in fields like cell culture and microfabrication. acs.org

Table 2: Investigated Properties and Applications of Polydiacetylene Films

| Property/Application | Description | Key Findings | Reference |

|---|---|---|---|

| Functional Coating | Colorimetric analysis of protein surface charge. | Blue-to-red color transition induced by electrostatic interactions with proteins. | nih.gov |

| Molecular Orientation | Controlled arrangement of polymer chains in LB films. | Polymer backbones orient parallel to the substrate, enabling defined surface properties. | researchgate.net |

| Chemical Patterning | Nanometer-scale patterning on elastomeric substrates (PDMS). | Covalent transfer of PDA films allows for control over surface chemistry and elastic modulus. | acs.org |

| Sensor Development | Use of chromatic transitions for sensing applications. | PDA films respond to various stimuli, including chemical and biological recognition events. | rsc.org |

Investigations into Molecular Recognition and Fundamental Biological Interactions

Mechanisms of Molecular Recognition at Polydiacetylene Interfaces

The fundamental mechanism of molecular recognition at polydiacetylene interfaces is rooted in the transduction of a binding event into a mechanical stress on the polymer backbone. When a target analyte binds to a receptor molecule integrated into the PDA matrix, it induces conformational changes in the diacetylene's side chains. academie-sciences.fr This localized disruption propagates to the conjugated ene-yne backbone, altering its electronic state and causing the characteristic blue-to-red color shift (from ~640 nm to ~540 nm) and a "turn-on" of fluorescence. rsc.orgnih.gov

The process is essentially a conversion of chemical binding energy into a mechanical and, subsequently, an optical signal. mdpi.com The binding event, which can involve interactions such as hydrogen bonding, electrostatic forces, or hydrophobic interactions, creates steric hindrance or changes in the packing of the side chains. nih.gov This strain forces a slight rotation or twisting of the polymer backbone, which is enough to decrease the effective conjugation length and change the material's optical properties. nih.govmdpi.com

Studies have explored this mechanism at a molecular level. For example, the interaction of antimicrobial peptides with PDA vesicles is hypothesized to be a peptide-assisted phase transition. u-tokyo.ac.jp It is suggested that the peptides modulate the melting temperature of the lipid-like side chains of the PDA monomers. This induced phase transition from a crystalline to a more amorphous state is directly linked to the color change, similar to the polymer's well-documented thermochromic behavior. u-tokyo.ac.jp This indicates that the recognition event does not necessarily require a direct, covalent interaction with the polymer backbone itself, but rather a perturbation of the organized supramolecular assembly of the side chains. u-tokyo.ac.jp

Integration of Recognition Elements (e.g., Glycolipids, Peptides) into Polydiacetylene Matrices

To achieve specificity in molecular recognition, PDA matrices derived from monomers like hexacosa-10,12-diynoic acid are functionalized with biorecognition elements. mdpi.com The amphiphilic nature of these diacetylene monomers, which possess a hydrophilic carboxylic acid head group and a long hydrophobic alkyl chain, facilitates their self-assembly into structures like vesicles (liposomes) and Langmuir films, making them ideal for integrating other molecules. rsc.org

Glycolipids: Natural or synthetic glycolipids can be co-assembled with diacetylene monomers before polymerization. academie-sciences.fr These molecules orient themselves within the matrix, exposing their carbohydrate headgroups to the aqueous environment to act as specific binding sites. academie-sciences.frconnectedpapers.com For instance, neoglycolipids bearing a diacetylenic structure have been copolymerized with diynoic acids. academie-sciences.fr It has been demonstrated that the inclusion of these glycolipids does not hinder the topochemical polymerization process, provided the organized structure is maintained. academie-sciences.fr Such systems have been used to detect proteins and microorganisms. A notable example involved a PDA monolayer incorporating a neoglycolipid with an N-acetylneuraminic acid moiety, which turned from blue to red upon binding with the influenza virus. academie-sciences.fr

Peptides and Proteins: Peptides and larger proteins, such as antibodies, can also be incorporated to serve as highly specific recognition elements. rsc.orgnih.gov Antibodies can be conjugated to the hydrophilic headgroups of the PDA monomers, creating an immunoassay platform. rsc.org The specific and high-affinity binding of an antigen to the antibody generates the necessary mechanical stress to induce a colorimetric response. nih.gov In other systems, peptides themselves are the target. The interaction of antimicrobial peptides with the PDA matrix can directly trigger a color change, serving as a method for their detection. u-tokyo.ac.jp

The table below summarizes various recognition elements integrated into PDA systems and their target analytes.

| Recognition Element | Integration Method | Target Analyte | Principle of Detection | Reference |

| Glycolipids (e.g., N-acetylneuraminic acid derivative) | Co-polymerization in Langmuir-Blodgett film | Influenza Virus | Binding of viral hemagglutinin to sialic acid induces stress on the PDA backbone. | academie-sciences.fr |

| Antibodies (e.g., Anti-Xylella fastidiosa) | Conjugation to PDA headgroups on a sensor strip | Xylella fastidiosa bacteria | Specific antibody-antigen binding perturbs the polymer matrix. | rsc.org |

| Succinoglycan Monomers | Derivatization of PCDA monomers and liposome (B1194612) formation | Hydrophobic Flavonoids | Hydrophobic interactions between the flavonoid and the unstructured succinoglycan "capture" the analyte. | plos.org |

| Peptides (Antimicrobial) | Direct interaction with PDA vesicles | Antimicrobial Peptides (e.g., melittin) | Peptide insertion into the lipid-like matrix induces a phase transition and color change. | u-tokyo.ac.jp |

| Aptamers | Functionalization of PDA surface | Pathogens, other molecules | Specific binding of the target to the aptamer causes conformational changes. | rsc.org |